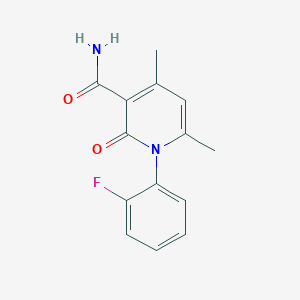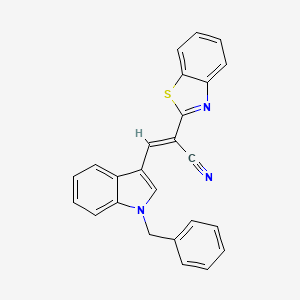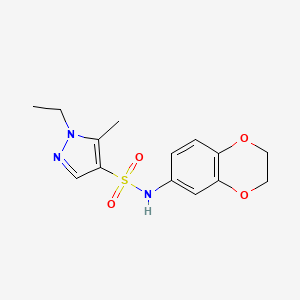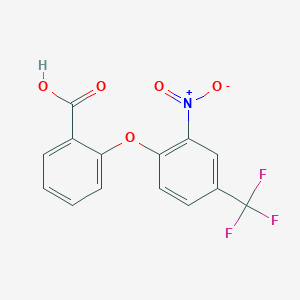
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide is a complex organic compound that features a unique adamantane structure. This compound is notable for its stability and potential applications in various fields, including medicinal chemistry and materials science. The adamantane core provides a rigid, diamond-like framework that contributes to the compound’s stability and reactivity.
Métodos De Preparación
The synthesis of 1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide typically involves multiple steps. One common method includes the reaction of 1-adamantylmethylamine with 5-methyl-1,3-oxathiol-2-thione under controlled conditions to form the intermediate 1-adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)amine. This intermediate is then reacted with iodine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiol ring to a thiol or thioether.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and reactivity make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Due to its unique structure, the compound is explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its rigidity and stability.
Mecanismo De Acción
The mechanism of action of 1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide involves its interaction with molecular targets through its adamantane core and oxathiol ring. The adamantane core provides a stable framework that can interact with hydrophobic regions of proteins or other biomolecules, while the oxathiol ring can participate in redox reactions or form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or disrupt the function of viral proteins, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide can be compared with other adamantane derivatives, such as:
1-Adamantylamine: Similar in structure but lacks the oxathiol ring, making it less versatile in chemical reactions.
1-Adamantylmethylamine: Also lacks the oxathiol ring and has different reactivity and applications.
Adamantane: The parent hydrocarbon, which is less reactive and lacks the functional groups present in this compound. The uniqueness of this compound lies in its combination of the adamantane core with the oxathiol ring, providing a balance of stability and reactivity that is not found in simpler adamantane derivatives.
Propiedades
IUPAC Name |
1-adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NOS.HI/c1-10-9-18-14(17-10)16(2)15-6-11-3-12(7-15)5-13(4-11)8-15;/h9,11-13H,3-8H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNVPLUDIUNIS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+](C)C23CC4CC(C2)CC(C4)C3)O1.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)
![4-({[2-(1-pyrrolidinyl)-6-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol dihydrochloride](/img/structure/B5294128.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)

![acetic acid;ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5294155.png)

![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5294185.png)
![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5294196.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5294202.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]propanamide](/img/structure/B5294207.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine](/img/structure/B5294213.png)
